physicochemical properties of N-2-Thiazolylacetoacetamide
physicochemical properties of N-2-Thiazolylacetoacetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-2-Thiazolylacetoacetamide
Introduction
N-2-Thiazolylacetoacetamide (CAS No. 705-87-3) is a heterocyclic compound incorporating both a thiazole ring and an acetoacetamide functional group.[1][2][3][] This unique structural combination suggests its potential utility as a building block in medicinal chemistry and materials science. The thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the acetoacetamide group offers versatile reactivity for further chemical modifications. A thorough understanding of its physicochemical properties is paramount for its application in drug design, synthesis, and formulation.
This guide provides a comprehensive overview of the known characteristics of N-2-Thiazolylacetoacetamide and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. In the absence of extensive published data for this specific molecule, this document serves as both a repository of current knowledge and a practical manual for researchers.
Compound Identification and Basic Properties
A crucial first step in the characterization of any chemical entity is the confirmation of its identity and fundamental properties.
| Property | Value/Description | Source |
| CAS Number | 705-87-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂S | [1][2] |
| Molecular Weight | 184.21 g/mol | [1] |
| Physical Appearance | White to grey-brown powder | [1] |
Chemical Structure
The molecular structure of N-2-Thiazolylacetoacetamide is foundational to all of its chemical and physical behaviors. The diagram below illustrates the connectivity of the atoms and the key functional groups.
Caption: Chemical structure of N-2-Thiazolylacetoacetamide.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter that influences its suitability for various applications, from reaction conditions to biological assays.
Predicted Solubility
Based on the principle of "like dissolves like," the presence of the polar amide and ketone functionalities, along with the heterocyclic thiazole ring, suggests that N-2-Thiazolylacetoacetamide will exhibit solubility in polar organic solvents. Amides, in general, are known to be soluble in polar solvents.[5] Its solubility in non-polar solvents is expected to be limited.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with the amide and carbonyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions with the polar functional groups. |
| Non-Polar | Hexane, Toluene | Low | The polar nature of the molecule is unlikely to be effectively solvated by non-polar solvents. |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of N-2-Thiazolylacetoacetamide in a range of solvents.[6][7][8]
Materials:
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N-2-Thiazolylacetoacetamide
-
Small test tubes
-
Vortex mixer
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Graduated pipettes or micropipettes
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of N-2-Thiazolylacetoacetamide into a small, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
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Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.
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Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected.
-
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The thiazole ring and the carbonyl groups in N-2-Thiazolylacetoacetamide constitute the primary chromophores. Thiazole-containing compounds typically exhibit absorption maxima in the UV region. The exact position and intensity of the absorption bands will be influenced by the overall conjugation of the system.
Predicted Spectral Features:
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π → π* transitions: Expected at shorter wavelengths, characteristic of the aromatic thiazole ring and the carbonyl groups.
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n → π* transitions: Possible at longer wavelengths, associated with the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of N-2-Thiazolylacetoacetamide is expected to be dominated by the characteristic vibrations of the amide and ketone groups.
Predicted Characteristic IR Absorptions:
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Rationale |
| Amide N-H | Stretching | 3170 - 3500 | Typical range for N-H stretching in secondary amides. [9] |
| Ketone C=O | Stretching | ~1715 | Characteristic of a saturated ketone. |
| Amide C=O (Amide I) | Stretching | 1630 - 1680 | The carbonyl stretch in amides is at a lower frequency than in ketones due to resonance with the nitrogen lone pair. [10][11][12] |
| Amide N-H (Amide II) | Bending | 1515 - 1570 | This is a characteristic and often intense peak for secondary amides. [10] |
| C-N | Stretching | 1200 - 1400 | Associated with the amide and thiazole C-N bonds. |
| C=N | Stretching | ~1600 | Characteristic of the thiazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Predicted Chemical Shifts and Splitting Patterns:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |
| Amide N-H | 8.0 - 9.0 | Broad singlet | The amide proton is typically deshielded and may exhibit broadness due to quadrupole effects and exchange. |
| Thiazole C-H | 7.0 - 8.0 | Doublets | The two protons on the thiazole ring will be in the aromatic region and will likely appear as doublets due to coupling with each other. |
| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet | These protons are alpha to two carbonyl groups, leading to significant deshielding. They are not expected to couple with other protons. |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift from typical alkane protons. |
¹³C NMR Predicted Chemical Shifts:
| Carbon(s) | Predicted δ (ppm) | Rationale |
| Ketone C=O | 195 - 210 | Typical range for a ketone carbonyl carbon. |
| Amide C=O | 160 - 180 | Amide carbonyl carbons are generally more shielded than ketone carbonyls. [9] |
| Thiazole Carbons | 110 - 160 | The carbons of the heterocyclic aromatic ring will appear in this region. |
| Methylene (-CH₂-) | 40 - 60 | This carbon is situated between two electron-withdrawing carbonyl groups. |
| Methyl (-CH₃) | 20 - 30 | The methyl carbon is adjacent to a carbonyl group. |
Synthesis Outline
A plausible synthetic route to N-2-Thiazolylacetoacetamide involves the acylation of 2-aminothiazole. A similar procedure has been described for related compounds. [13][14]A potential method could involve the reaction of 2-aminothiazole with diketene or ethyl acetoacetate under appropriate conditions. The synthesis of a related compound, N-(thiazol-2-yl)-2-tosylacetamide, proceeds via the acylation of 2-aminothiazole with 2-tosylacetyl chloride. [15][16]
Conclusion
While specific experimental data for N-2-Thiazolylacetoacetamide is not extensively available in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The outlined protocols for determining solubility, melting point, pKa, and spectroscopic properties are based on well-established, reliable methods. The predictive data, grounded in the principles of organic chemistry and spectroscopy, offer valuable insights for researchers initiating work with this compound. As a molecule with significant potential in various fields of chemical research, the systematic application of these methodologies will be crucial in unlocking its full utility.
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